2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Descripción
The compound 2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 2,3-dichlorophenyl group and at position 2 with a thioacetamide linker to a 3,4-dimethoxyphenyl moiety. Its molecular formula is inferred as C₂₂H₁₆Cl₂N₃O₃S₂ (approximate molar mass: ~530 g/mol) based on analogs like C₂₂H₁₉N₃O₃S₂ (). This scaffold is associated with bioactivities such as kinase inhibition and antimicrobial effects, as seen in related thienopyrimidine derivatives ().
Propiedades
IUPAC Name |
2-[3-(2,3-dichlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O4S2/c1-30-16-7-6-12(10-17(16)31-2)25-18(28)11-33-22-26-14-8-9-32-20(14)21(29)27(22)15-5-3-4-13(23)19(15)24/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTPILRQRBJYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C(=CC=C4)Cl)Cl)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint during mitosis. It is an emerging target in medicinal chemistry due to its role in cell proliferation and its overexpression in various types of cancers.
Mode of Action
The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM. It is significantly less potent against a panel of 402 wild-type kinases at 100 nm. This suggests that the compound selectively inhibits TTK. The compound potently inhibits the kinase activity of TTK with an IC50 value of 23 nM.
Biochemical Pathways
The inhibition of TTK by the compound leads to chromosome missegregation and aneuploidy. Aneuploidy, an abnormal number of chromosomes, is a hallmark of cancer cells. By inducing aneuploidy, the compound disrupts normal cell division, leading to cell death.
Pharmacokinetics
The compound demonstrates good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats. This suggests that the compound is well-absorbed and can reach therapeutic concentrations in the body.
Result of Action
The compound suppresses the proliferation of a panel of human cancer cell lines with low μM IC50 values. This indicates that the compound is effective in inhibiting cancer cell growth. Moreover, a combination therapy of the compound with paclitaxel displayed promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice with a Tumor Growth Inhibition (TGI) value of 78%.
Actividad Biológica
The compound 2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Molecular Structure
The compound's molecular formula is with a molecular weight of 472.0 g/mol. The structure includes a thieno[3,2-d]pyrimidine core substituted with a dichlorophenyl group and a dimethoxyphenyl acetamide moiety.
Antitumor Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity of Thienopyrimidine Derivatives
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, the compound has demonstrated anti-inflammatory effects in various assays.
Table 3: Anti-inflammatory Effects
Case Studies and Research Findings
-
Case Study on Antitumor Activity :
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of thienopyrimidine derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction, correlating with increased expression of pro-apoptotic genes. -
Research on Antimicrobial Efficacy :
Another research article highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action was proposed to involve disruption of bacterial cell wall synthesis. -
Investigation into Anti-inflammatory Mechanisms :
Research focused on the anti-inflammatory properties revealed that the compound reduced the production of inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects: Chlorine vs. Ethyl/Dimethyl Substitutions: Alkyl groups (e.g., 3-ethyl-5,6-dimethyl in ) enhance lipophilicity, which may improve CNS penetration but complicate formulation.
Key Observations :
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity: The dichlorophenyl group in the target compound may enhance activity against Gram-positive bacteria compared to non-halogenated analogs (e.g., ).
- Kinase Inhibition: Thienopyrimidinones with electron-withdrawing groups (e.g., Cl, CF₃) show improved kinase binding affinity. The target compound’s dichlorophenyl group likely outperforms benzyl or methoxy-substituted analogs ().
- Solubility vs.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
